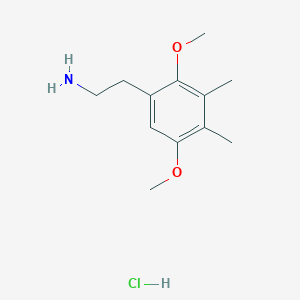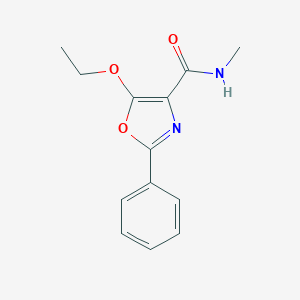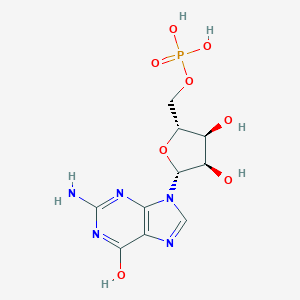
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
描述
3,4-MDEA (hydrochloride) (CRM) is a certified reference material catagorized as an amphetamine. 3,4-MDEA (hydrochloride) (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
3,4-MDEA (hydrochloride) is an analytical reference material categorized as an amphetamine. It has similar psychotropic action to MDMA and shares the common name of "ecstasy".1 Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. 3,4-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
3,4-MDEA (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. It has similar psychotropic action to methylenedioxyamphetamine (MDMA) and shares the common name of /ecstasy/. Both methylenedioxyamphetamines are regulated as Schedule I drugs in the United States. In rats, 3,4-MDEA produces significant retention deficits in learning tasks and is similar to 3,4-MDMA in inducing serotonin release from frontal cortex/hippocampal synaptosomes. Postmortem findings in human deaths associated with 3,4-MDEA as well as 3,4-MDMA indicate striking brain and myocardial damage as well as liver necrosis. This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
作用机制
MDE hydrochloride, also known as N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride or 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a psychoactive drug with a complex mechanism of action .
Target of Action
MDEA primarily targets the serotonin, norepinephrine, and dopamine transporters , acting as a releasing agent and reuptake inhibitor . These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
MDEA interacts with its targets by binding to the transporter proteins, leading to an increase in the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This results in enhanced neurotransmission, which is believed to be responsible for the drug’s psychoactive effects .
Biochemical Pathways
These may include pathways involved in mood regulation, reward processing, and sensory perception .
Pharmacokinetics
MDEA is well absorbed from the gastrointestinal tract and easily crosses the blood-brain barrier . The onset of action is typically within 20-85 minutes . The drug is metabolized in the liver, primarily by the enzymes CYP2D6 and CYP3A4 . The elimination half-life of MDEA varies, with reported values of 7.5 ± 2.4 hours for the R-isomer and 4.2 ± 1.4 hours for the S-isomer . The drug is primarily excreted in the urine .
Result of Action
The increased neurotransmission resulting from MDEA’s action can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing patterns and alterations in the activity of various intracellular signaling pathways . At the behavioral level, MDEA is known to produce empathogenic effects, and it is used recreationally for its euphoric and stimulant properties .
Action Environment
The action, efficacy, and stability of MDEA can be influenced by various environmental factors. For example, the drug’s effects may be modulated by the user’s physiological state, such as their level of hydration and body temperature . Additionally, the presence of other substances, such as alcohol or other drugs, can also impact MDEA’s effects .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIPBWIXJRJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82801-81-8 (Parent) | |
| Record name | MDE hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048892 | |
| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74341-78-9 | |
| Record name | MDE hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74341-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5C0YRV9E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)








